molecular formula C15H18O5 B13804787 (2S)-6-Ethoxy-1,6-dioxohexan-2-yl benzoate CAS No. 82493-58-1

(2S)-6-Ethoxy-1,6-dioxohexan-2-yl benzoate

Cat. No.: B13804787
CAS No.: 82493-58-1
M. Wt: 278.30 g/mol
InChI Key: GNGWLCLWAZJBBV-ZDUSSCGKSA-N
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Description

ETHYL-(5S)-BENZOYLOXY 6-OXOHEXENOATE is a synthetic organic compound known for its unique chemical structure and properties. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL-(5S)-BENZOYLOXY 6-OXOHEXENOATE typically involves the esterification of 6-oxohexanoic acid with ethanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of ETHYL-(5S)-BENZOYLOXY 6-OXOHEXENOATE follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions

ETHYL-(5S)-BENZOYLOXY 6-OXOHEXENOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ETHYL-(5S)-BENZOYLOXY 6-OXOHEXENOATE is utilized in several scientific research areas:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ETHYL-(5S)-BENZOYLOXY 6-OXOHEXENOATE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-oxohexanoate
  • 6-oxohexanoic acid
  • Ethyl 6-chloro-6-oxohexanoate

Uniqueness

ETHYL-(5S)-BENZOYLOXY 6-OXOHEXENOATE is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .

Properties

CAS No.

82493-58-1

Molecular Formula

C15H18O5

Molecular Weight

278.30 g/mol

IUPAC Name

[(2S)-6-ethoxy-1,6-dioxohexan-2-yl] benzoate

InChI

InChI=1S/C15H18O5/c1-2-19-14(17)10-6-9-13(11-16)20-15(18)12-7-4-3-5-8-12/h3-5,7-8,11,13H,2,6,9-10H2,1H3/t13-/m0/s1

InChI Key

GNGWLCLWAZJBBV-ZDUSSCGKSA-N

Isomeric SMILES

CCOC(=O)CCC[C@@H](C=O)OC(=O)C1=CC=CC=C1

Canonical SMILES

CCOC(=O)CCCC(C=O)OC(=O)C1=CC=CC=C1

Origin of Product

United States

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